
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
“1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol” is a chemical compound that is part of the pyrazole family . It is structurally similar to “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine” and "4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}pyrazole" . The compound is typically stored in a dark place at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of 2-(Trimethylsilyl)ethoxymethyl chloride, a reagent used for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . This reagent is also known to protect the nitrogen of amides and sulfonamides groups .
Molecular Structure Analysis
The molecular structure of “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol” is represented by the formula C9H18N2OSi . It is structurally similar to “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine” and "4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}pyrazole" .
Chemical Reactions Analysis
The compound “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol” is likely to participate in reactions similar to those of 2-(Trimethylsilyl)ethoxymethyl chloride. This reagent is used in the protection of alcohols, secondary aryl amines, and imidazole, indole, and pyrrole nitrogens .
Applications De Recherche Scientifique
Protecting Group in Lithiation Reactions
The [2-(trimethylsilyl)ethoxy]methyl group is identified as a suitable N-1 protecting group in lithiation reactions involving pyrazoles and 1,2,4-triazoles. This process enables the synthesis of 5-substituted derivatives of these compounds, with the protecting group being removable via heating with aqueous ethanolic HCl or treatment with anhydrous tetrabutylammonium fluoride (Fugina, Holzer, & Wasicky, 1992).
Synthesis of Tridentate Bipyrazolic Compounds
Research on two new tripodal compounds demonstrated their cytotoxic properties against tumor cell lines, showcasing the application of this chemical structure in the development of potential anticancer agents. The cytotoxic activity was particularly pronounced against the P815 cell line, indicating the influence of substituents on the aminic nitrogen and pyrazolic rings on the compound's potency (Kodadi et al., 2007).
Catalyst-Free Synthesis in Aqueous Ethanol
An efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives under ultrasound irradiation in aqueous ethanol demonstrates a green, catalyst-free protocol. This method yields excellent results rapidly and with minimal environmental impact, highlighting the compound's role in facilitating eco-friendly chemical syntheses (Shabalala et al., 2020).
Corrosion Inhibition in Petroleum Industry
Pyrazol derivatives synthesized under ultrasonic irradiation have been studied for their potential in mitigating corrosion of N80 steel in an acidizing environment, common in petroleum extraction. This research underscores the chemical's relevance in industrial applications, particularly in enhancing the longevity and efficiency of materials used in oil well stimulation processes (Singh et al., 2020).
Propriétés
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2Si/c1-14(2,3)5-4-13-8-11-7-9(12)6-10-11/h6-7,12H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBBMOOSORHAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219390 | |
| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220299-50-3 | |
| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220299-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

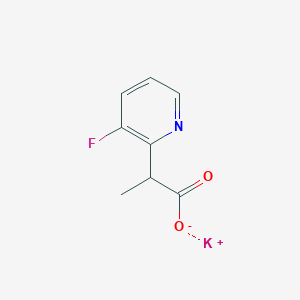
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)
![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)

![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)

![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)
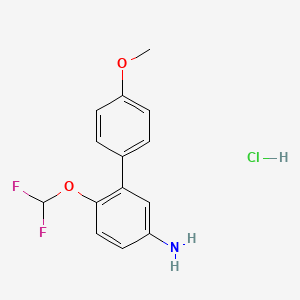
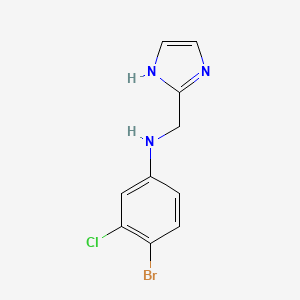
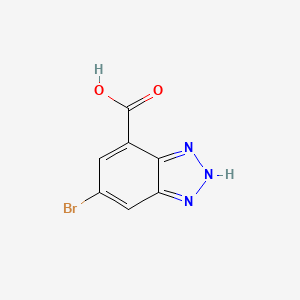
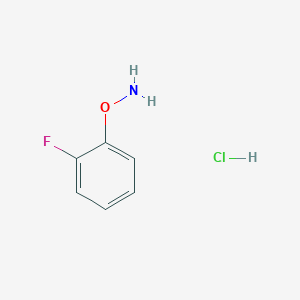
![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)
